2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid
Description
Properties
IUPAC Name |
2-[(4-ethoxycarbonylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-2-18-11(15)8-3-5-9(6-4-8)19(16,17)12-7-10(13)14/h3-6,12H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTMPSCSCNKXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid typically involves the reaction of ethyl 4-aminobenzenesulfonate with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of ethyl 4-aminobenzenesulfonate attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Activity
Recent studies have indicated that derivatives of sulfonamides, including 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid, exhibit significant antibacterial properties. For instance, compounds in this category have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antibacterial agents .
2. Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of sulfonamide derivatives. The selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is particularly noteworthy. Compounds that inhibit COX-2 while sparing COX-1 can provide therapeutic benefits in treating conditions like arthritis without the adverse effects associated with non-selective NSAIDs .
Biochemical Applications
1. Drug Design and Synthesis
The compound serves as a scaffold in drug design, particularly in creating novel therapeutic agents targeting various diseases. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. The synthesis of such derivatives often involves straightforward chemical reactions, enabling efficient production .
2. Biocompatibility Studies
Studies assessing the biocompatibility of biodegradable materials have utilized compounds like 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid as part of their formulations. These studies are crucial for developing implantable devices that minimize adverse reactions in biological systems .
Material Science Applications
1. Polymer Chemistry
In polymer science, this compound can be integrated into polymer matrices to improve the mechanical properties and biocompatibility of the resulting materials. For example, incorporating sulfonamide groups into polymers can enhance their hydrophilicity and mechanical strength, making them suitable for biomedical applications such as drug delivery systems .
2. Cosmetic Formulations
The compound's properties make it a candidate for use in cosmetic formulations. Its ability to modulate skin responses could lead to advancements in topical treatments aimed at reducing inflammation or enhancing skin barrier functions .
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethoxycarbonyl and benzenesulfonamido groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic Acid and Analogs
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : Bulky substituents (e.g., phenyl in 2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid) reduce molecular flexibility and may hinder binding to biological targets .
- Solubility : The acetic acid moiety improves aqueous solubility, whereas lipophilic groups (e.g., ethoxycarbonyl) increase membrane permeability .
Physicochemical and Spectral Properties
Table 3: NMR and HRMS Data
Insights :
- Ethoxycarbonyl Signature : The triplet at δ 1.35 ppm (CH₃) and quartet at δ 4.25 ppm (CH₂) in the target compound confirm the presence of the ethoxy group .
- Acid Strength : The carboxylic acid proton in the target compound appears downfield (δ ~12.5 ppm) due to electron-withdrawing effects, whereas acetamido analogs show less deshielding .
Biological Activity
Overview
2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid (CAS No. 757192-76-0) is a synthetic compound with potential biological applications. Its structure features an ethoxycarbonyl group and a benzenesulfonamido moiety, which contribute to its reactivity and biological activity. This article explores the compound's synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid typically involves the reaction of ethyl 4-aminobenzenesulfonate with ethyl bromoacetate under basic conditions. This nucleophilic substitution reaction leads to the formation of the target compound with a yield dependent on reaction conditions such as temperature and solvent choice.
Antimicrobial Activity
Research indicates that 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for this compound suggest it has comparable potency to established antimicrobial agents.
| Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Chloramphenicol | 25 |
| Escherichia coli | 100 | Ampicillin | 50 |
| Candida albicans | 75 | Ketoconazole | 50 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation, although detailed pathways remain to be fully elucidated .
The biological activity of 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, while the ethoxycarbonyl group may enhance lipophilicity, aiding in membrane penetration .
Comparative Analysis
When compared to structurally similar compounds, such as 2-[4-(Methoxycarbonyl)benzenesulfonamido]acetic acid and others, 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid demonstrates unique biological profiles due to its specific functional groups. This uniqueness contributes to its distinct reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects against a panel of bacterial strains, showing that modifications in the benzenesulfonamide structure could enhance activity against resistant strains.
- Anti-inflammatory Research : In cellular assays, the compound was shown to reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential for treating inflammatory conditions.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that variations in the substituents on the benzene ring significantly affect both antimicrobial and anti-inflammatory activities, guiding future synthetic efforts toward optimizing efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via hydrolysis of its ester precursor (e.g., methyl 4-(ethoxycarbonyl)benzenesulfonamido acetate) under basic conditions. Reaction optimization involves controlling pH (8–10) and temperature (60–80°C) to minimize side reactions. Purification is achieved through recrystallization using ethanol/water mixtures or gradient HPLC with C18 columns. Purity (>95%) is confirmed via NMR and LC-MS .
Q. How can the molecular structure and conformation of this compound be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction is the gold standard for structural confirmation, providing bond lengths, angles, and torsion angles (e.g., sulfonamide S–N bond ≈ 1.63 Å, C–O ethoxycarbonyl bond ≈ 1.21 Å). Complementary techniques include:
- FT-IR : Peaks at ~1730 cm⁻¹ (C=O stretch of ethoxycarbonyl) and ~1340 cm⁻¹ (S=O asymmetric stretch).
- NMR : ¹H NMR signals at δ 1.3–1.5 ppm (ethoxy CH₃) and δ 4.3–4.5 ppm (CH₂ of acetic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in sulfonamide reactivity during derivatization reactions?
- Methodology : Reactivity discrepancies may arise from steric hindrance of the ethoxycarbonyl group or pH-dependent sulfonamide deprotonation. Strategies include:
- pH titration : Monitor reaction progress at varying pH (4–7) to identify optimal protonation states.
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to assess steric/electronic effects of substituents on sulfonamide nucleophilicity .
Q. What strategies optimize the compound’s solubility for in vitro biological assays without altering its core structure?
- Methodology :
- Counterion exchange : Convert the free acid to sodium or potassium salts (solubility increases by 3–5× in aqueous buffers).
- Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes.
- pH adjustment : Solubility peaks at pH 6.5–7.5 due to partial ionization of acetic acid and sulfonamide groups .
Q. How to design stability studies under varying storage conditions (e.g., temperature, humidity) for long-term research use?
- Methodology :
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of ethoxycarbonyl to carboxylic acid).
- Thermal analysis : TGA/DSC to identify decomposition thresholds (>200°C typical for sulfonamides).
- Light sensitivity : Use amber vials to prevent UV-induced radical reactions .
Q. What experimental approaches are suitable for designing derivatives to study structure-activity relationships (SAR) in enzyme inhibition?
- Methodology :
- Core modifications : Replace ethoxycarbonyl with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to assess steric effects.
- Sulfonamide substitution : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzene ring to enhance electrophilicity.
- Biological assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays (IC₅₀ determination) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s crystallinity in different solvent systems?
- Methodology :
- Solvent screening : Test crystallization in polar aprotic (acetonitrile) vs. protic (methanol) solvents. XRPD reveals polymorphic forms.
- Thermodynamic vs. kinetic control : Slow evaporation at 4°C favors thermodynamically stable crystals, while rapid cooling induces metastable phases.
- Contradiction resolution : Cross-validate with DSC to identify melting point variations between polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
